methyl 3-ethyl-5-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate
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Description
Methyl 3-ethyl-5-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C16H21N5O4S and its molecular weight is 379.44. The purity is usually 95%.
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Scientific Research Applications
Physiological and Pharmacokinetic Modeling
- Physiological Based Pharmacokinetic Modeling : The study on UK-369,003, a structurally similar compound, highlights the use of physiologically based pharmacokinetic modeling to understand the clinical pharmacokinetics, including metabolism by cytochrome P450 3A4 and interaction with P-glycoprotein, which are essential for drug development and optimization processes (Watson, Davis, & Jones, 2011).
Anticancer Research
- Antiproliferative Activity : A series of derivatives were synthesized and evaluated for antiproliferative effects against various human cancer cell lines, demonstrating the compound's potential as a basis for developing new anticancer agents. Among them, specific derivatives showed significant activity, indicating their promise as leads for further cancer research (Mallesha et al., 2012).
Antimicrobial Activity
- Synthesis for Antibacterial Use : Research focused on creating new heterocyclic compounds containing a sulfonamido moiety revealed significant antibacterial properties. This work underscores the compound's utility in synthesizing new agents that can combat bacterial infections (Azab, Youssef, & El-Bordany, 2013).
- Development of Antimicrobial Agents : Another study synthesized novel heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole, showing potential as antimicrobial agents. These findings contribute to the ongoing search for new treatments against resistant microbial strains (El‐Emary, Al-muaikel, & Moustafa, 2002).
Drug Design and Synthesis
- Molecular Design for Tuberculosis : The design and synthesis of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors highlight the compound's application in developing new therapeutic agents for tuberculosis, showcasing the significance of innovative molecular design in addressing global health challenges (Jeankumar et al., 2013).
Properties
IUPAC Name |
methyl 5-ethyl-3-(4-pyridin-2-ylpiperazin-1-yl)sulfonyl-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4S/c1-3-12-14(16(22)25-2)15(19-18-12)26(23,24)21-10-8-20(9-11-21)13-6-4-5-7-17-13/h4-7H,3,8-11H2,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUIZAAZMSNVEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.